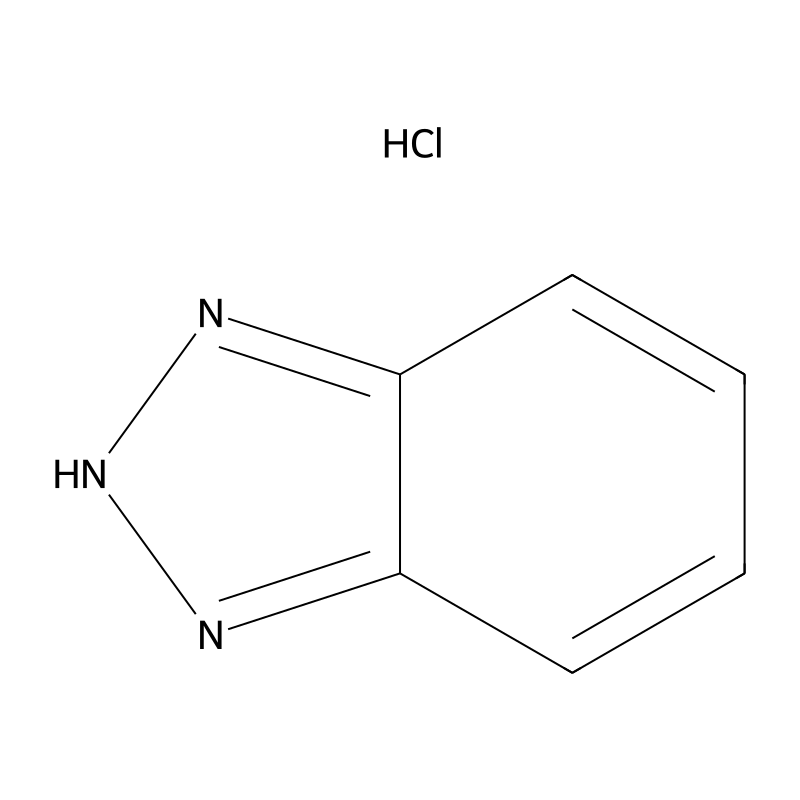

Benzotriazole hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Benzotriazole hydrochloride is a chemical compound characterized by its bicyclic structure, which consists of a benzene ring fused with a triazole ring. The chemical formula for benzotriazole is , and it is often encountered in two tautomeric forms, with the 1H form being predominant at room temperature. This compound appears as a white to light tan solid and is known for its stability and low toxicity, making it useful in various applications, particularly in the fields of chemistry and biology .

- Electrophilic Substitution: It readily undergoes electrophilic substitution at the nitrogen atoms and the aromatic ring. For instance, it can react with aromatic aldehydes to form benzotriazole-based N,O-acetals .

- Alkylation: The compound can be alkylated using agents like methyl sulfate or alkyl halides, yielding 1-alkylbenzotriazoles as major products .

- N-Amination and Nitration: Benzotriazole can be aminated using hydroxylamine-O-sulfonic acid and nitrated with a mixture of concentrated nitric and sulfuric acids, producing various derivatives .

- Formation of Coordination Complexes: It forms stable coordination compounds with metals, particularly copper, which contributes to its role as a corrosion inhibitor .

Benzotriazole derivatives exhibit diverse biological activities, including:

- Anticancer Properties: Certain derivatives have shown efficacy against cancer cells by inhibiting specific proteins involved in tumor growth.

- Antifungal and Antibacterial Effects: Some benzotriazole compounds possess antifungal and antibacterial properties, making them candidates for pharmaceutical applications .

- Enzyme Inhibition: Benzotriazole esters have been identified as mechanism-based inactivators of enzymes like the SARS-CoV-1 protease, highlighting their potential in antiviral therapies .

Several methods exist for synthesizing benzotriazole hydrochloride:

- Diazotization Method: This involves the reaction of o-phenylenediamine with sodium nitrite in acetic acid, leading to intramolecular cyclization to form benzotriazoles .

- High-Temperature Reactions: Benzotriazole can also be synthesized from 1,3-dihydrobenzimidazol-2-one under high temperature and pressure conditions .

- Copper-Catalyzed Reactions: A more recent method involves treating diazotized solutions derived from anilines with copper catalysts to facilitate cyclization reactions .

Benzotriazole hydrochloride has several important applications:

- Corrosion Inhibition: It is widely used as an effective corrosion inhibitor for copper and its alloys by forming a protective layer that prevents oxidation .

- Pharmaceuticals: Its derivatives are utilized in drug development due to their biological activities against various diseases, including cancer and infectious diseases .

- Analytical Chemistry: Benzotriazole serves as a reagent in analytical chemistry for determining silver content in solutions .

Studies on the interactions of benzotriazole hydrochloride reveal its ability to form stable complexes with various metal ions, particularly copper. This interaction is critical for its application as a corrosion inhibitor. Furthermore, research indicates that benzotriazole can influence the activity of certain enzymes through competitive inhibition mechanisms, which is valuable in drug design and development .

Benzotriazole hydrochloride shares structural similarities with several other heterocyclic compounds. Here are some comparable compounds:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Benzimidazole | Bicyclic | Exhibits stronger basicity than benzotriazole |

| 1,2,3-Triazole | Tricyclic | Lacks the aromatic stability of benzotriazole |

| Indazole | Bicyclic | Has different nitrogen positioning affecting reactivity |

| Imidazole | Bicyclic | Known for its role in biological systems (e.g., histidine) |

| Thiazole | Bicyclic | Contains sulfur, influencing reactivity patterns |

Benzotriazole's unique combination of stability, low toxicity, and ability to act as both an acid and base distinguishes it from these similar compounds. Its effectiveness as a corrosion inhibitor further highlights its practical importance across various industries .